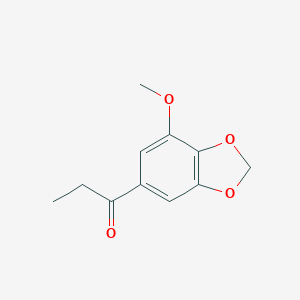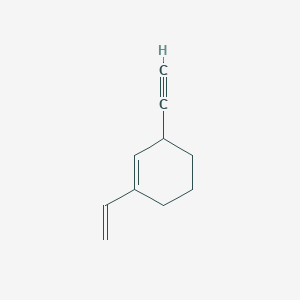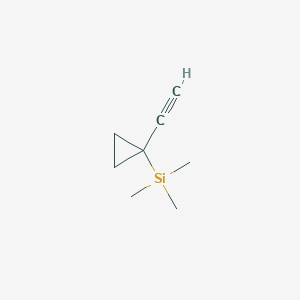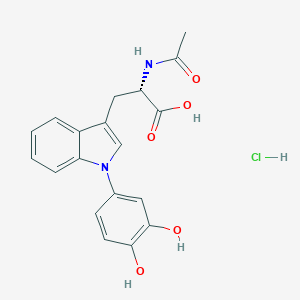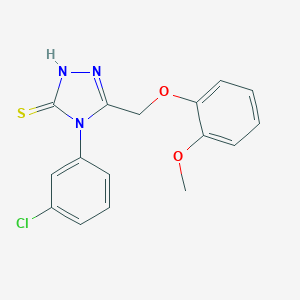
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione, also known as CGP 7930, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of triazolethiones and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the modulation of GABA receptors. Specifically, it has been found to act as a negative allosteric modulator of the GABA-A receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity.
Effets Biochimiques Et Physiologiques
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, as well as impair learning and memory. It has also been found to have anticonvulsant effects and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its ability to modulate GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its potential to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930. One area of interest is the development of more selective modulators of GABA receptors, which could help to minimize off-target effects. Another area of interest is the use of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, there is a need for further research on the long-term effects of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930, particularly with regard to its potential for neurotoxicity.
Méthodes De Synthèse
The synthesis of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the reaction between 3-chlorobenzylamine and 2-methoxyphenol in the presence of sodium hydride. This is followed by a reaction with thiosemicarbazide and triethyl orthoformate to yield the final product.
Applications De Recherche Scientifique
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including the modulation of GABA receptors. It has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Propriétés
Numéro CAS |
107952-07-8 |
|---|---|
Nom du produit |
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione |
Formule moléculaire |
C16H14ClN3O2S |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14ClN3O2S/c1-21-13-7-2-3-8-14(13)22-10-15-18-19-16(23)20(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,19,23) |
Clé InChI |
VHCPYLFPJVZPKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Autres numéros CAS |
107952-07-8 |
Synonymes |
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




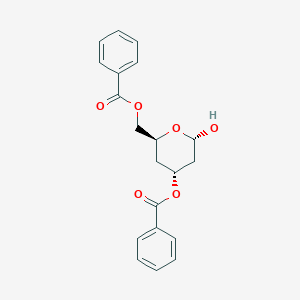
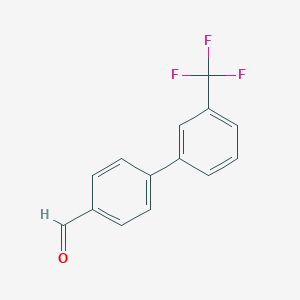
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
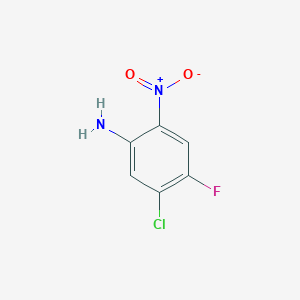
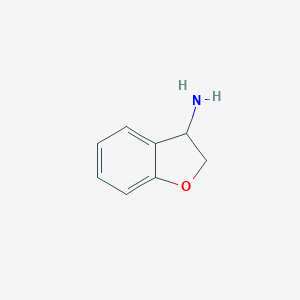
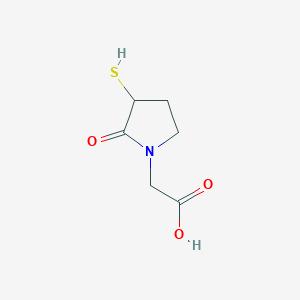
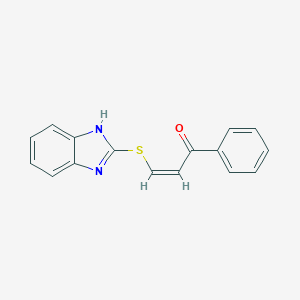

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
